molecular formula C10H11FO B13984012 2',5'-Dimethyl-4'-fluoroacetophenone

2',5'-Dimethyl-4'-fluoroacetophenone

Cat. No.: B13984012
M. Wt: 166.19 g/mol
InChI Key: WGNKIOLXHLHWFJ-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-4'-fluoroacetophenone is a fluorinated aromatic ketone intended for research and development purposes only. This compound is not for diagnostic or therapeutic uses. Fluoroacetophenone derivatives are valuable building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). A key application for related fluoroacetophenones is serving as a precursor for Mannich bases , which are a class of compounds known for their significant biological activities. Research indicates that Mannich bases derived from acetophenones can exhibit potent, broad-spectrum antifungal properties , in some cases demonstrating activity several times greater than reference compounds like amphotericin B against certain fungal species . The incorporation of the fluorine atom and methyl groups on the aromatic ring can fine-tune the compound's electronic properties and lipophilicity, which are critical parameters in medicinal chemistry for optimizing a molecule's bioavailability and interaction with biological targets . As a synthetic intermediate, this compound can undergo various reactions, including nucleophilic substitutions and acylations, to create more complex molecular structures . Researchers utilize such chemicals in projects ranging from drug discovery and agrochemical development to materials science.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(4-fluoro-2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3

InChI Key

WGNKIOLXHLHWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation of Fluoroacetophenone Intermediates

While direct literature on 2',5'-Dimethyl-4'-fluoroacetophenone is limited, closely related compounds such as 2'-fluoroacetophenone and 2-chloro-4'-fluoroacetophenone have well-documented preparation methods that inform the synthesis of the target compound.

2.1. Preparation of 2'-Fluoroacetophenone

A patented method involves a Grignard reaction starting from magnesium chips, ethyl alcohol, and carbon tetrachloride, followed by reaction with diethyl malonate and fluorobenzoyl chloride in methyl tertiary butyl ether solvent. The process includes refluxing until magnesium chips disappear, followed by acid treatment and extraction steps to isolate 2'-fluoroacetophenone with high yield and environmental friendliness. This method emphasizes mild reaction conditions and high selectivity.

2.2. Preparation of 2-chloro-4'-fluoroacetophenone

Another advanced method uses ionic liquids as catalysts to perform Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride. The reaction occurs at room temperature (0-30 °C) with aluminum chloride-based ionic liquids such as [emim]Cl-AlCl3 variants. This approach avoids traditional aluminum trichloride catalysts, reducing waste and energy consumption. The product is isolated by reduced pressure distillation, yielding high purity and selectivity (>95% conversion, ~98% yield). The ionic liquid catalyst is recyclable, enhancing sustainability.

Application to this compound Synthesis

The above methods provide a framework for synthesizing this compound:

  • Step 1: Fluorination
    Fluorobenzene derivatives can be prepared or purchased. The fluoro group is introduced or retained at the 4' position.

  • Step 2: Methylation
    Selective methylation at the 2' and 5' positions can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • Step 3: Acetylation
    Friedel-Crafts acylation using acetyl chloride or chloroacetyl chloride in the presence of ionic liquid catalysts (e.g., aluminum chloride ionic liquids) can introduce the acetophenone group at the desired position.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters from the ionic liquid-catalyzed Friedel-Crafts acylation method relevant to fluoroacetophenone derivatives, adaptable for this compound:

Parameter Condition/Value Notes
Reactants Fluorobenzene & Chloroacetyl chloride Molar ratio fluorobenzene:chloroacetyl chloride = 1.01-1.03:1
Catalyst Aluminum chloride-based ionic liquid Examples: [emim]Cl-0.67AlCl3, [bmim]Cl-0.67AlCl3
Reaction Temperature 0-30 °C Mild conditions, no special heating/cooling device required
Reaction Time 20-50 minutes Conversion >95%
Work-up Reduced pressure distillation at 130 °C and 10 mmHg Direct distillation avoids solvent use and product transfers
Yield 96.6% - 98.1% High yield with excellent selectivity (~99%)
Catalyst Recyclability Yes Ionic liquid can be reused multiple times

Advantages of Ionic Liquid Catalysis

  • Environmental Benefits: Reduction in organic solvents and waste generation compared to traditional aluminum trichloride catalysis.
  • Operational Simplicity: Mild reaction conditions at room temperature with short reaction times.
  • Safety: Lower irritation and hazard potential due to elimination of corrosive catalysts and solvents.
  • Economic Efficiency: Catalyst recyclability reduces costs and waste disposal requirements.

Research Findings and Comparative Analysis

Experimental examples demonstrate consistent high yields and selectivity across different aluminum chloride ionic liquids:

Example Ionic Liquid Catalyst Temp (°C) Reaction Time (min) Yield (%) Selectivity (%) Purity (%)
1 [emim]Cl-0.67AlCl3 25 30 98.1 99.5 99.5
2 [bmim]Cl-0.67AlCl3 0 90 96.87 99.2 99.2
3 [mmim]Cl-0.67AlCl3 30 30 96.65 99.3 99.3
4 [emim]Cl-0.75AlCl3 25 30 Data incomplete - -

These results confirm the robustness and flexibility of the ionic liquid catalysis method for producing fluoroacetophenone derivatives with high efficiency.

Summary and Outlook

The preparation of this compound can be effectively achieved by adapting advanced Friedel-Crafts acylation methods using ionic liquid catalysts. These methods offer significant improvements over traditional processes in terms of yield, selectivity, environmental impact, and operational safety. While direct literature on this exact compound is sparse, the closely related synthetic routes for fluoroacetophenone derivatives provide a reliable foundation.

Future research may focus on optimizing methylation steps for regioselectivity and integrating continuous flow synthesis to further enhance scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.

    Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State (RT) Melting Point (°C) Solubility Key Applications/Reactivity
4'-Fluoroacetophenone C₈H₇FO 138.13 F at 4' Liquid N/A Soluble in organic solvents Intermediate in pharmaceuticals
2'-Fluoroacetophenone C₈H₇FO 138.14 F at 2' Liquid/Crystals N/A Insoluble in water; soluble in ethanol, ether Agrochemical synthesis
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.04 F at 5', OH at 2' Colorless crystals 46–48 Organic solvents Precursor for chromone derivatives
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone C₁₁H₁₁F₃O₂ 232.20 CH₃ at 3',5'; OCH₃ at 4'; CF₃ at ketone Solid N/A Ethanol, acetone Pharmaceutical intermediates
2-Bromo-4'-fluoroacetophenone C₈H₆BrFO 217.04 Br at 2'; F at 4' Crystalline solid N/A Organic solvents Electrophilic substitution reactions

Impact of Substituents on Properties

  • Fluorine Position: 4'-Fluoro derivatives (e.g., 4'-fluoroacetophenone) exhibit higher metabolic stability compared to 2'-fluoro isomers due to reduced steric hindrance . 2'-Fluoroacetophenone’s ortho-substitution lowers melting points and increases volatility .
  • Methyl Groups: Dimethyl substituents (e.g., in 3',5'-dimethyl-4'-methoxy derivatives) enhance lipophilicity, improving membrane permeability in drug candidates . Steric effects from methyl groups can slow reaction kinetics, as seen in bulky acetophenone derivatives .
  • Methoxy and Hydroxy Groups: Methoxy groups (e.g., in 2'-hydroxy-6'-methoxyacetophenone) increase solubility in polar solvents, whereas hydroxy groups facilitate hydrogen bonding in crystal structures .

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